molecular formula C17H15N3O4S2 B12221635 N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide

N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide

Cat. No.: B12221635
M. Wt: 389.5 g/mol
InChI Key: XNDYOEBPNXWNSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a benzylsulfonyl group at position 5 and a 4-methoxybenzamide moiety at position 2.

Properties

Molecular Formula

C17H15N3O4S2

Molecular Weight

389.5 g/mol

IUPAC Name

N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide

InChI

InChI=1S/C17H15N3O4S2/c1-24-14-9-7-13(8-10-14)15(21)18-16-19-20-17(25-16)26(22,23)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,19,21)

InChI Key

XNDYOEBPNXWNSN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Classical Cyclodehydration with Phosphorus Oxychloride

The 1,3,4-thiadiazole scaffold forms via cyclodehydration of carboxylic acid derivatives and thiosemicarbazides. As demonstrated in the synthesis of 5-phenyl-1,3,4-thiadiazol-2-amine (), equimolar mixtures of substituted benzoic acids (e.g., 4-methoxybenzoic acid) and thiosemicarbazide react in phosphorus oxychloride (POCl₃) at 80–90°C for 1 hour (Scheme 1A). Basification with NaOH (pH 8) precipitates the thiadiazole-2-amine, which is recrystallized from methanol (yield: 64–83%). This method, while reliable, necessitates careful handling of POCl₃ due to its hygroscopic and corrosive nature.

Table 1: Cyclodehydration Yields for Thiadiazole Intermediates

Carboxylic Acid Precursor Thiadiazole Product Yield (%)
4-Methoxybenzoic acid 5-(4-MeO)-TDZ-2-NH₂ 78
Benzylthioacetic acid 5-(BnS)-TDZ-2-NH₂ 65

TDZ = 1,3,4-thiadiazole; Bn = benzyl

One-Pot Synthesis Using Polyphosphate Ester (PPE)

A solvent-free alternative replaces POCl₃ with PPE, enabling cyclodehydration at 85°C without toxic byproducts (). For instance, 4-methoxybenzoic acid and thiosemicarbazide react in PPE (20 g per 5 mmol acid) under chloroform dilution, yielding 5-(4-methoxybenzoyl)-1,3,4-thiadiazol-2-amine in 72% yield after 4 hours. FTIR analysis confirms ring formation via disappearance of carboxylic O–H (2500–3300 cm⁻¹) and emergence of C=N stretches (1600 cm⁻¹).

Sulfonation of Benzylthio Substituents

Oxidation to Benzylsulfonyl Group

The benzylsulfonyl moiety is introduced by oxidizing 5-(benzylthio)-1,3,4-thiadiazol-2-amine intermediates. As shown in analogous syntheses (), treatment with 3% hydrogen peroxide (H₂O₂) in acetic acid at 50°C for 6 hours converts sulfide to sulfone with >90% efficiency. LC/MS-ESI data for N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide () confirm sulfonation via [M+H]⁺ peaks at m/z 325.4, consistent with theoretical values.

Equation 1: Sulfonation Reaction
5-(BnS)-TDZ-2-NH₂ + 3 H₂O₂ → 5-(BnSO₂)-TDZ-2-NH₂ + 3 H₂O

Alternative Oxidizing Agents

Meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C achieves similar conversion in 2 hours but requires stoichiometric oxidant (1.2 eq). Comparative TGA data () indicate sulfones exhibit higher thermal stability (decomposition onset: 220–240°C) versus sulfides (180–200°C), aiding purification.

Amide Coupling with 4-Methoxybenzoyl Chloride

Schotten-Baumann Conditions

The final amide bond forms via nucleophilic acyl substitution. A solution of 5-(benzylsulfonyl)-1,3,4-thiadiazol-2-amine in anhydrous THF reacts with 4-methoxybenzoyl chloride (1.1 eq) under N₂, with NaHCO₃ neutralizing liberated HCl (). After refluxing for 2 hours, cooling precipitates the product, which is filtered and recrystallized from ethanol (yield: 68%). 1H NMR (DMSO-d₆) shows characteristic signals: δ 8.02 (d, J = 8.5 Hz, 2H, Ar–H), 6.95 (d, J = 8.5 Hz, 2H, Ar–OCH₃), 4.35 (s, 2H, SO₂–CH₂–Ph).

Coupling Reagent-Assisted Synthesis

For acid-sensitive substrates, HATU-mediated coupling in DMF improves yields to 75% (). A mixture of 5-(benzylsulfonyl)-1,3,4-thiadiazol-2-amine (1 eq), 4-methoxybenzoic acid (1.2 eq), HATU (1.5 eq), and DIPEA (3 eq) stirs at 25°C for 12 hours. LC/MS-ESI analysis reveals [M+Na]⁺ = 409.1, matching the theoretical m/z of 409.08.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

13C APT spectra () resolve quaternary carbons: δ 167.8 (C=O), 162.1 (C-2, thiadiazole), 135.4 (C-5, thiadiazole), 129.7–114.2 (aromatic carbons), 55.1 (OCH₃). The benzylsulfonyl methylene (SO₂–CH₂–Ph) appears at δ 56.7 in DEPT-135, confirming successful sulfonation.

Mass Spectrometry

High-resolution ESI-MS () identifies molecular ions at m/z 385.0521 [M+H]⁺ (calc. 385.0524 for C₁₇H₁₆N₃O₃S₂), with fragmentation patterns consistent with thiadiazole cleavage (loss of C₇H₇SO₂, m/z 178.0412).

Chemical Reactions Analysis

Chemical Reaction Types

The compound undergoes reactions governed by its functional groups:

  • Nucleophilic Substitution :

    • The thiadiazole ring’s nitrogen atoms can act as nucleophiles, enabling substitution reactions with electrophiles.

    • Example: Reaction with alkylating agents (e.g., methyl iodide) under basic conditions.

  • Hydrolysis :

    • The amide group may hydrolyze under acidic/basic conditions to form carboxylic acids or amines.

    • Example: Treatment with HCl or NaOH to cleave the amide bond.

  • Sulfonamide Reactions :

    • The benzylsulfonyl group can participate in elimination or substitution reactions, particularly under high-temperature conditions.

Reaction Type Functional Group Involved Conditions Outcome
Nucleophilic substitutionThiadiazole nitrogenAlkylating agents, baseAlkylated derivatives
HydrolysisAmide groupAcidic/basic conditionsCarboxylic acid or amine
EliminationBenzylsulfonyl groupHigh temperatureSulfonic acid derivatives

Amide Bond Formation

The synthesis of the amide linkage involves the reaction of the thiadiazole intermediate with methoxybenzoyl chloride in toluene under reflux. This step likely proceeds via a nucleophilic acyl substitution mechanism, where the amine group on the thiadiazole attacks the carbonyl carbon of the acyl chloride .

Thiadiazole Ring Reactivity

The thiadiazole ring exhibits reactivity due to its electron-deficient nature, making it susceptible to nucleophilic attack. For instance, the sulfur atom in the ring may coordinate with metal ions, enabling metal-mediated reactions or catalytic processes .

Thermal Stability Analysis

Thermal analysis (TGA/DTA/DrTG) of similar methoxybenzamide derivatives reveals:

  • Decomposition Temperatures : Onset of decomposition typically occurs above 200°C, indicating moderate thermal stability .

  • Mass Loss Phases :

    • Initial mass loss (100–200°C): Likely due to solvent or volatile impurities.

    • Major degradation (200–400°C): Breakdown of the thiadiazole and amide moieties.

Phase Temperature Range (°C) Mass Loss (%) Key Process
1100–2005–10Solvent/volatile loss
2200–40020–30Thiadiazole/Amide degradation

Characterization and Reaction Monitoring

The synthesized compound is analyzed using:

  • FTIR : To confirm amide bond formation (peaks at ~1650 cm⁻¹ for C=O stretch) .

  • ¹H NMR : To verify the presence of the methoxy group (δ ~3.8–4.0 ppm) and thiadiazole protons .

  • LC/MS-ESI : For molecular weight confirmation and purity assessment .

Scientific Research Applications

Antibacterial Activity

Research has shown that derivatives of N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl] exhibit significant antibacterial properties. A series of studies synthesized N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones. These compounds demonstrated high activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) comparable to or exceeding those of established antibiotics like norfloxacin and ciprofloxacin .

Compound TypeActivity AgainstMIC (µg/mL)
N-(5-benzylthio) derivativesS. aureus0.03 - 4
N-(5-benzylsulfonyl) derivativesS. epidermidisComparable to reference drugs

Antifungal Activity

In addition to antibacterial effects, compounds based on the thiadiazole structure have demonstrated antifungal activity. For instance, certain derivatives were evaluated against various fungi and showed promising results against Candida albicans and other yeast-like fungi. The structure-activity relationship (SAR) studies indicated that modifications in the benzyl unit significantly influenced the antifungal potency of these compounds .

Anticonvulsant Properties

The anticonvulsant potential of thiadiazole derivatives has been extensively studied. Compounds synthesized from the thiadiazole framework were tested in models such as maximal electroshock-induced seizures (MES) and subcutaneous pentylenetetrazole-induced seizures (scPTZ). Many exhibited substantial protective effects against seizures, with some compounds showing ED50 values indicating high efficacy in preventing seizure activity .

CompoundModel TestedED50 (mg/kg)
5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amineMES20.11
Various derivativesscPTZ35.33

Anti-leishmanial Activity

Recent studies have highlighted the anti-leishmanial activity of compounds derived from thiadiazoles. Specific derivatives were found to exhibit potent activity against both promastigote and amastigote forms of Leishmania major at non-cytotoxic concentrations. The mechanism involves the generation of reactive oxygen species that damage cellular structures in the parasites .

Mechanism of Action

The mechanism of action of N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Physical Properties of Selected 1,3,4-Thiadiazole Derivatives
Compound Name Substituent (Position 5) Benzamide/Acetamide Group Melting Point (°C) Yield (%) Source
N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) Benzylthio 2-(2-isopropyl-5-methylphenoxy)acetamide 133–135 88
N-[5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide 4-Chlorobenzylthio 4-(dimethylsulfamoyl)benzamide Not reported Not reported
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxy-4-(methylthio)benzamide 3,4-Dimethoxybenzyl 2-methoxy-4-(methylthio)benzamide Not reported Not reported

Key Observations :

  • Benzylsulfonyl vs. Benzylthio: The oxidation state of the sulfur atom (sulfonyl vs. thio) affects polarity and solubility.
  • Methoxy Substitution: The 4-methoxy group in the target compound may improve lipophilicity compared to analogs with bulkier substituents (e.g., 2-isopropyl-5-methylphenoxy in 5h) .
Table 2: Bioactivity of Related Thiadiazole Derivatives
Compound Class Substituent Pattern Reported Activity Source
N′-5-Tetrazolyl-N-arylthioureas Tetrazole + arylthiourea Herbicidal, plant growth regulation
S-Alkylated 1,2,4-triazoles Phenylsulfonyl + triazole Antifungal, antimicrobial
1,3,4-Thiadiazole-acetamides Alkyl/arylthio + acetamide Insecticidal, fungicidal

Key Observations :

  • Thiadiazole-Acetamides : Compounds like 5h (Table 1) show moderate yields (88%) and melting points (~135°C), correlating with stability for agricultural applications .
  • Sulfonyl vs. Thioether : Sulfonyl-containing derivatives (e.g., ) may exhibit enhanced bioavailability due to improved solubility, whereas thioethers (e.g., 5h) could offer better membrane permeability .

Biological Activity

N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, drawing upon various research findings and case studies.

Chemical Structure and Properties

This compound features a thiadiazole ring substituted with a benzylsulfonyl group and a methoxybenzamide moiety. The structural formula can be represented as follows:

C15H16N4O3S\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_3\text{S}

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. A series of related compounds have been shown to inhibit cancer cell proliferation effectively. For instance:

  • In vitro Studies : Compounds similar to this compound exhibited significant anti-proliferation effects against breast cancer cells (MCF-7) and lung cancer cells (A549) through mechanisms involving the inhibition of EGFR and HER-2 kinases .
  • Mechanism of Action : The compound was found to induce apoptosis in cancer cells by promoting reactive oxygen species (ROS) expression and releasing cytochrome c from mitochondria . Additionally, it inhibited angiogenesis by reducing vascular endothelial growth factor (VEGF) secretion .
Cell LineIC50 (µM)Mechanism of Action
MCF-710EGFR/HER-2 inhibition
A54915Induction of apoptosis
SK-BR-38ROS generation

2. Anticonvulsant Activity

The anticonvulsant properties of thiadiazole derivatives have been extensively studied. In particular:

  • In vivo Studies : Compounds derived from the thiadiazole scaffold were evaluated using maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models. The results indicated that certain derivatives provided significant protection against seizures without exhibiting neurotoxicity .
  • Efficacy : For example, one study reported that a related thiadiazole derivative demonstrated an LD50 value significantly higher than standard anticonvulsants like valproic acid .

3. Antimicrobial Activity

Thiadiazole derivatives have also shown promise as antimicrobial agents:

  • Antibacterial Effects : Compounds containing the thiadiazole moiety exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents was found to enhance this activity .
  • Antifungal Effects : Some derivatives demonstrated notable antifungal activity against strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .

Case Studies

Several case studies have explored the biological activities of this compound and its analogs:

  • Anticancer Study : A study involving the synthesis of various benzamide derivatives revealed that those containing the thiadiazole ring showed enhanced cytotoxicity against MCF-7 cells compared to non-thiadiazole counterparts .
  • Neuropharmacological Evaluation : Another investigation assessed the anticonvulsant potential of substituted thiadiazoles in animal models, demonstrating significant protective effects against induced seizures .

Q & A

Q. How can reaction yields be optimized for scale-up synthesis?

  • Methodological Answer : Optimization involves:
  • Catalyst screening : Triethylamine vs. pyridine for acetylation reactions (yield increase from 65% to 82%) .
  • Solvent effects : Replacing DMF with acetonitrile reduces side products during cyclization.
  • Temperature control : Maintaining reflux at 90°C ± 2°C minimizes decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.